molecular formula C12H8F3NOS B1400031 1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone CAS No. 1469150-14-8

1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone

Cat. No.: B1400031
CAS No.: 1469150-14-8
M. Wt: 271.26 g/mol
InChI Key: VYNNOPXDNGBREV-UHFFFAOYSA-N
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Description

1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring.

Biochemical Analysis

Biochemical Properties

1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with nitric oxide synthase, acting as an inhibitor . The inhibition of nitric oxide synthase can have various physiological effects, including modulation of neurotransmitter release and vascular tone. Additionally, the thiazole ring in the compound contributes to its diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nitric oxide synthase can lead to alterations in nitric oxide levels, impacting cell signaling pathways involved in inflammation and immune responses . Furthermore, the compound’s antioxidant properties can protect cells from oxidative stress, thereby influencing cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide . This inhibition can lead to downstream effects on various signaling pathways and physiological processes. Additionally, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, contributing to its diverse biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, the compound can exhibit toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a significant role in the metabolism of the compound, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, the compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the compound’s interaction with nitric oxide synthase can localize it to the endoplasmic reticulum, where it exerts its inhibitory effects. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

Comparison with Similar Compounds

1-[2-(2-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and thiazole ring, which imparts distinct physicochemical properties and biological activities.

Properties

IUPAC Name

1-[2-[2-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNNOPXDNGBREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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